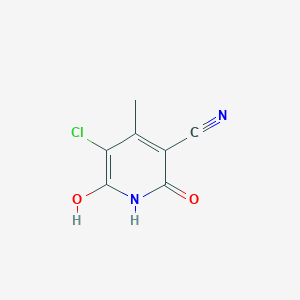

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, a methyl group, and a nitrile group attached to a dihydropyridine ring. Its molecular formula is C7H5ClN2O2, and it has a molecular weight of 184.58 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a chlorinating agent under controlled conditionsThe reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-5°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: LiAlH4 in anhydrous ether, H2 with a metal catalyst (e.g., Pd/C).

Substitution: Nucleophiles (e.g., NH3, RSH, ROH) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 5-chloro-6-oxo-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reduction: Formation of 5-chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

- 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester

- 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Actividad Biológica

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, with the chemical formula C7H5ClN2O2 and CAS number 139713-57-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 184.58 g/mol |

| Boiling Point | Not specified |

| Purity | Variable |

| Storage Conditions | Sealed, dry at 2-8°C |

Antifungal Activity

Recent studies have investigated the antifungal properties of various derivatives related to this compound. For instance, structural analogs have shown significant antifungal activity against several fungal strains. The minimum inhibitory concentrations (MIC) for these derivatives ranged from 22.1 to 184.2 µM, indicating promising efficacy compared to standard antifungal agents like ketoconazole and bifonazole .

Key Findings:

- Most Active Derivative: A derivative with a MIC of 22.1 µM against Aspergillus niger.

- Resistance Observed: Aspergillus fumigatus demonstrated the highest resistance among tested strains.

Molecular docking studies suggested that the mechanism of antifungal activity may involve inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in fungal sterol biosynthesis .

Cytotoxicity Studies

In addition to its antifungal properties, cytotoxicity assessments indicated that several derivatives exhibited low toxicity profiles. Compounds were tested on various cancer cell lines, including MCF7 (breast cancer) and HK-2 (non-cancerous renal cells). Notably, compounds demonstrated higher survival rates at concentrations up to 50 µM compared to higher doses, suggesting a favorable therapeutic window for further development .

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Enzyme Inhibition: The compound's interaction with CYP51 suggests a mechanism where it disrupts fungal cell membrane integrity.

- Cell Cycle Arrest: Some studies indicate that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

- Study on Antifungal Efficacy:

- Cytotoxicity Profiling:

Propiedades

IUPAC Name |

5-chloro-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c1-3-4(2-9)6(11)10-7(12)5(3)8/h1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLKTIWBMWLFMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Cl)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350659 |

Source

|

| Record name | 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139713-57-8 |

Source

|

| Record name | 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.